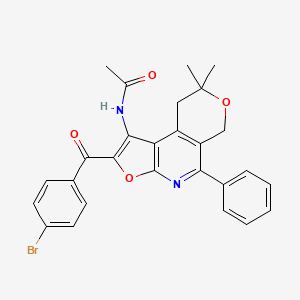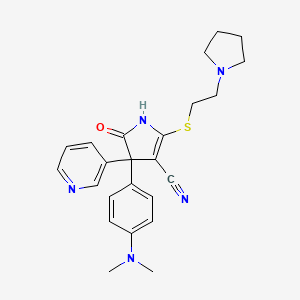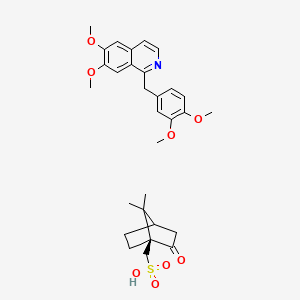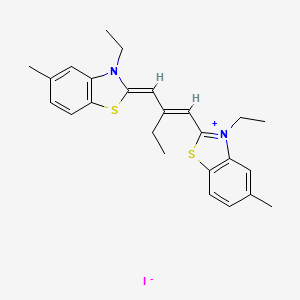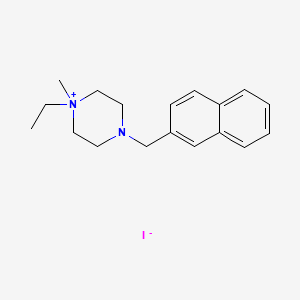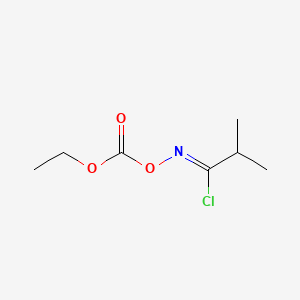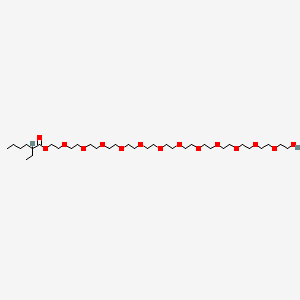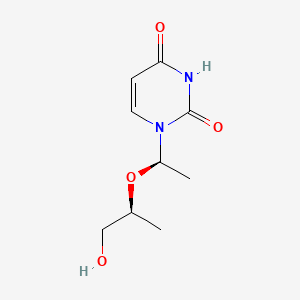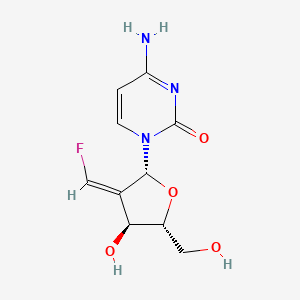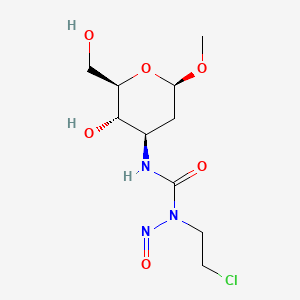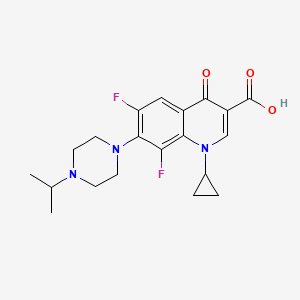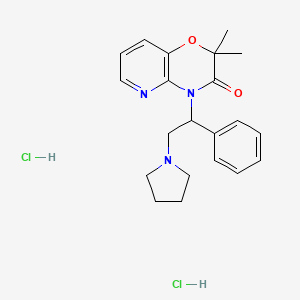
Calcium palmitostearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium palmitostearate is a calcium salt of palmitic and stearic acids, which are long-chain fatty acids. It is commonly used as a lubricant, stabilizer, and release agent in various industrial applications, including pharmaceuticals, cosmetics, and food products. This compound is known for its excellent lubricating properties and its ability to improve the texture and stability of products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Calcium palmitostearate can be synthesized through the reaction of calcium hydroxide with a mixture of palmitic and stearic acids. The reaction typically occurs in an organic solvent such as ethanol or isopropanol, under controlled temperature and pH conditions. The general reaction is as follows:
Ca(OH)2+C16H32O2+C18H36O2→Ca(C16H31O2)(C18H35O2)+2H2O
Industrial Production Methods: In industrial settings, this compound is produced by heating a mixture of palmitic and stearic acids with calcium hydroxide. The mixture is stirred continuously to ensure complete reaction and uniformity. The product is then filtered, washed, and dried to obtain the final compound in a pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to air and light. This can lead to the formation of peroxides and other oxidative degradation products.
Reduction: Reduction reactions are less common for this compound due to its stable fatty acid structure.
Substitution: this compound can participate in substitution reactions, where the calcium ion can be replaced by other metal ions under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxygen, light, and heat are common factors that can induce oxidation.
Substitution: Metal salts such as sodium chloride or potassium chloride can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Peroxides and other oxidative degradation products.
Substitution: New metal salts of palmitic and stearic acids.
Aplicaciones Científicas De Investigación
Calcium palmitostearate has a wide range of applications in scientific research:
Chemistry: It is used as a lubricant and stabilizer in the synthesis of various chemical compounds.
Biology: It is employed in the formulation of biological assays and as a component in cell culture media.
Medicine: this compound is used in the production of pharmaceutical tablets and capsules as a lubricant and release agent.
Industry: It is widely used in the cosmetics industry as an emulsifier and stabilizer, and in the food industry as an anti-caking agent and emulsifier.
Mecanismo De Acción
Calcium palmitostearate exerts its effects primarily through its lubricating and stabilizing properties. The calcium ion interacts with the fatty acid chains, creating a stable matrix that enhances the texture and stability of products. In biological systems, it can interact with cell membranes and proteins, influencing their structure and function.
Comparación Con Compuestos Similares
Calcium Stearate: Similar in structure but contains only stearic acid.
Calcium Palmitate: Contains only palmitic acid.
Magnesium Stearate: Similar in function but contains magnesium instead of calcium.
Comparison:
Calcium Stearate vs. Calcium Palmitostearate: Calcium stearate is used similarly as a lubricant and stabilizer but may have different melting points and solubility properties.
Calcium Palmitate vs. This compound: Calcium palmitate is less commonly used and may have different physical properties.
Magnesium Stearate vs. This compound: Magnesium stearate is often preferred in pharmaceutical applications due to its better solubility and lower toxicity.
This compound stands out due to its unique combination of palmitic and stearic acids, providing a balance of properties that make it versatile for various applications.
Propiedades
Número CAS |
85251-71-4 |
|---|---|
Fórmula molecular |
C34H66CaO4 |
Peso molecular |
579.0 g/mol |
Nombre IUPAC |
calcium;hexadecanoate;octadecanoate |
InChI |
InChI=1S/C18H36O2.C16H32O2.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);/q;;+2/p-2 |
Clave InChI |
LYRUDHAIFVJRAP-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |
Descripción física |
Dry Powder |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


